![molecular formula C16H22N2O5 B4960331 N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B4960331.png)
N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide
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Description
“N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide” is a chemical compound with the formula C15H20N2O5 . It contains 42 atoms, including 20 Hydrogen atoms, 15 Carbon atoms, 2 Nitrogen atoms, and 5 Oxygen atoms .
Molecular Structure Analysis
The molecule contains a total of 43 bonds. There are 23 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 secondary amide (aromatic), 1 nitro group (aromatic), and 2 ethers (aromatic) .Physical And Chemical Properties Analysis
The molecular weight of “N-cyclohexyl-4,5-dimethoxy-2-nitrobenzamide” is 308.3297 g/mol .Scientific Research Applications
Analytical Chemistry and Chromatography
- HPLC Analysis : Scientists use N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide as an analytical standard in high-performance liquid chromatography (HPLC). Specifically, it has been employed for analyzing fat-soluble vitamins D2 and D3 . The Ascentis C18 column is commonly used for this purpose.
Radiochemistry and Nuclear Physics
- Fast Proton-Induced Fission : In nuclear physics, Oprea1_005614 may play a role in fast proton-induced fission studies. Researchers evaluate its cross-sections, mass distributions, and prompt neutron emission during fission processes .
Organic Synthesis and Derivatives
- Precursor for Quinazoline Derivatives : Oprea1_005614 is synthesized from 4,5-dimethoxy-2-nitrobenzoic acid. It serves as a building block for preparing 6,7-dimethoxyquinazoline derivatives .
properties
IUPAC Name |
N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-22-14-9-12(13(18(20)21)10-15(14)23-2)16(19)17-11-7-5-3-4-6-8-11/h9-11H,3-8H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLXBHUADPQXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2CCCCCC2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-4,5-dimethoxy-2-nitrobenzamide |
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